7-Chloro-2-methylquinazolin-4-amine
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Overview
Description
7-Chloro-2-methylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, with the molecular formula C9H8ClN3, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methylquinazolin-4-amine typically involves the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization with formamide. This method is known for its efficiency and high yield . The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity starting materials are crucial for achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
7-Chloro-2-methylquinazolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with DNA synthesis and repair mechanisms also contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: Known for its antimalarial properties.
2-Methylquinazoline: Exhibits various biological activities, including anti-inflammatory and analgesic effects.
4-Aminoquinoline: Used in the treatment of malaria and other parasitic infections.
Uniqueness
7-Chloro-2-methylquinazolin-4-amine stands out due to its unique combination of a chlorine atom and a methyl group on the quinazoline ring. This structural feature enhances its reactivity and potential for diverse biological activities. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
LEFCQKGGIRGELO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=N1)N |
Origin of Product |
United States |
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